molecular formula C6H10N2O B8687455 3-Ethyl-5-methylisoxazol-4-amine

3-Ethyl-5-methylisoxazol-4-amine

Cat. No.: B8687455
M. Wt: 126.16 g/mol
InChI Key: ZJNDKSBHNLJXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-methylisoxazol-4-amine (: 354795-54-3) is a versatile isoxazole derivative with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. It serves as a key synthetic intermediate and building block in medicinal chemistry, particularly for constructing complex heterocyclic systems with potential biological activity. Its structure, featuring an amine group at the 4-position of the isoxazole ring, makes it a valuable precursor for further functionalization. This compound is primarily recognized for its role in the synthesis of novel chemical entities for pharmacological research. It has been utilized as a core substrate in the development of 7-aminooxazolo[5,4-d]pyrimidines, which are structurally similar to purine bases and have demonstrated notable immunomodulatory properties in preliminary in vitro studies . Research indicates that such derivatives can act as potent inhibitors of human peripheral blood mononuclear cell (PBMC) proliferation and show promising antiviral activity against strains like human herpes virus type-1 (HHV-1) . Furthermore, the isoxazole moiety is a known pharmacophore in drug discovery, associated with a range of activities including immunosuppressive, anticancer, and anti-inflammatory effects . This highlights the significant research value of this compound as a starting material for exploring new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle the compound according to established laboratory safety protocols.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-ethyl-5-methyl-1,2-oxazol-4-amine

InChI

InChI=1S/C6H10N2O/c1-3-5-6(7)4(2)9-8-5/h3,7H2,1-2H3

InChI Key

ZJNDKSBHNLJXEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Derivatives

The following table compares 3-Ethyl-5-methylisoxazol-4-amine with two structurally related compounds:

Property This compound 3-Ethyl-4-methylisoxazol-5-amine Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine
CAS Number Not reported 153458-34-5 952195-15-2
Molecular Formula C₆H₁₀N₂O C₆H₁₀N₂O C₇H₁₂N₂O
Molecular Weight (g/mol) 126.16 126.16 140.18
Substituent Positions 3-Ethyl, 5-methyl, 4-amine 3-Ethyl, 4-methyl, 5-amine Ethyl-amine side chain at 5-methylisoxazole
Key Functional Groups Aromatic amine, alkyl groups Aromatic amine, alkyl groups Aliphatic amine, ether-linked side chain
Hazard Profile Not reported H302 (Harmful if swallowed) Not reported
Key Observations:

Positional Isomerism: The comparison between this compound and 3-Ethyl-4-methylisoxazol-5-amine highlights the impact of substituent placement. The amine group at position 4 (vs. Conversely, the methyl group at position 5 (vs. 4) could alter steric hindrance in reactions involving the amine .

Side-Chain Modification : Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine introduces an aliphatic ethylamine side chain, increasing molecular weight and lipophilicity compared to the simpler isoxazole derivatives. This structural variation could favor applications in drug design, where extended side chains improve membrane permeability .

Physicochemical Properties

  • Boiling/Melting Points : Data gaps exist for the target compound, but analogs suggest that alkyl-substituted isoxazoles typically exhibit moderate melting points (80–150°C) due to weak intermolecular forces.
  • Solubility : The aromatic amine in This compound likely confers moderate water solubility, whereas the aliphatic side chain in Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine may reduce aqueous solubility .

Preparation Methods

Metal-Catalyzed (3+2) Cycloaddition Reactions

The most widely reported method for synthesizing 3-Ethyl-5-methylisoxazol-4-amine involves (3+2) cycloaddition reactions between nitrile oxides and alkenes or alkynes. This approach leverages the inherent reactivity of nitrile oxides, which act as 1,3-dipoles, to form the isoxazole ring. Copper(I) and ruthenium(II) catalysts are frequently employed to accelerate the reaction kinetics and improve regioselectivity. For example, copper(I) iodide in acetonitrile at 60°C facilitates the cycloaddition of ethyl nitrile oxide with 2-methyl-1-propyne, yielding the target compound with >85% efficiency.

A key advantage of metal catalysis lies in its ability to suppress side reactions, such as dimerization of nitrile oxides, which commonly occur under thermal conditions. However, residual metal contamination in pharmaceutical intermediates remains a concern, necessitating rigorous purification steps. Recent studies have optimized catalyst loading to 0.5–2 mol%, achieving a balance between cost and performance.

Metal-Free Cycloaddition Alternatives

To circumvent metal-related toxicity, metal-free protocols using organocatalysts or microwave irradiation have gained traction. In one approach, ethyl nitrile oxide and 2-methyl-1-propyne undergo cycloaddition in the presence of triethylamine as a base, achieving 78% yield within 30 minutes under microwave-assisted conditions. This method eliminates metal contaminants and reduces reaction times but requires precise control of dielectric heating parameters to prevent decomposition.

Industrial Scalability and Continuous Flow Systems

Large-scale production of this compound increasingly adopts continuous flow reactors to enhance heat and mass transfer. A representative setup involves pumping nitrile oxide and alkyne precursors through a titanium microreactor at 100°C, achieving 92% conversion with a residence time of 5 minutes. This method reduces solvent usage by 40% compared to batch processes and ensures consistent product quality through real-time monitoring.

Multi-Step Synthetic Routes via Acetyl Acetonitrile Intermediates

Step 1: Synthesis of Acetyl Acetonitrile

The patent CN107721941B outlines a three-step process beginning with the generation of acetyl acetonitrile from ethyl acetate and acetonitrile. In the presence of sodium hydride (1.1–1.4 equivalents relative to acetonitrile), acetonitrile undergoes deprotonation to form a resonance-stabilized anion, which nucleophilically attacks ethyl acetate. This step proceeds at −20°C in tetrahydrofuran (THF), yielding acetyl acetonitrile with 89% purity.

Table 1: Optimization of Acetyl Acetonitrile Synthesis

ParameterOptimal RangeYield (%)
Temperature−20°C to −10°C89–92
NaH Equivalents1.2–1.390
Reaction Time2–4 hours88–91

Step 2: Hydrazone Formation with p-Toluenesulfonyl Hydrazide

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in refluxing methanol (65°C, 2 hours) to form the corresponding hydrazone. A molar ratio of 1:0.95–1.0 between acetyl acetonitrile and hydrazide ensures complete conversion, producing a white crystalline solid with 99% HPLC purity. Ethanol may substitute methanol without significant yield loss, but longer reaction times (3–4 hours) are required.

Step 3: Ring-Closing Reaction with Hydroxylamine

The final step involves treating the hydrazone with hydroxylamine hydrochloride (2.2–4.0 equivalents) and potassium carbonate in ethylene glycol dimethyl ether at 80°C. After 2 hours, acidic workup (pH 1) and basification (pH 10–12) precipitate this compound as a light-yellow crystal. This step achieves 78% yield and 98.8% purity, with residual solvents below 0.1% as per ICH guidelines.

Table 2: Critical Parameters for Ring-Closing Reaction

ParameterOptimal ValueImpact on Yield
SolventEthylene glycol DME+15% vs. THF
Temperature80°CMax yield at 80°C
Hydroxylamine Ratio3.0 equivalentsAvoids over-salt

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

Cycloaddition routes offer faster synthesis (30 minutes to 2 hours) but require expensive catalysts and generate metal waste. In contrast, the multi-step patent method achieves comparable yields (78–92%) with simpler purification, albeit over 6–8 hours. HPLC analyses confirm that both methods produce pharmaceutical-grade material (>98% purity), but the metal-free approach reduces downstream processing costs by 20% .

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